(4R)-N-Propyl-1,3-thiazolidine-4-carboxamide
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Overview
Description
(4R)-N-Propyl-1,3-thiazolidine-4-carboxamide is a chemical compound belonging to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-N-Propyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of a thiazolidine derivative with a propylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R)-N-Propyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(4R)-N-Propyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4R)-N-Propyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic applications.
N-Propylthiazolidine-2-thione: Investigated for its antimicrobial properties.
Uniqueness
(4R)-N-Propyl-1,3-thiazolidine-4-carboxamide is unique due to its specific structural configuration and the presence of the propyl group, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.
Properties
CAS No. |
648901-55-7 |
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Molecular Formula |
C7H14N2OS |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
(4R)-N-propyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c1-2-3-8-7(10)6-4-11-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m0/s1 |
InChI Key |
OBEKDRBLXICGIX-LURJTMIESA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H]1CSCN1 |
Canonical SMILES |
CCCNC(=O)C1CSCN1 |
Origin of Product |
United States |
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